molecular formula C13H19N3O2 B349254 2-(acetylamino)-N-[2-(dimethylamino)ethyl]benzamide CAS No. 947822-29-9

2-(acetylamino)-N-[2-(dimethylamino)ethyl]benzamide

Cat. No.: B349254
CAS No.: 947822-29-9
M. Wt: 249.31g/mol
InChI Key: BGETYLUFTNMXBA-UHFFFAOYSA-N
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Description

2-(acetylamino)-N-[2-(dimethylamino)ethyl]benzamide is an organic compound with a complex structure that includes an acetylamino group, a dimethylaminoethyl group, and a benzamide core

Mechanism of Action

Mode of Action

The exact mode of action of 2-(acetylamino)-N-[2-(dimethylamino)ethyl]benzamide is currently unknown due to the lack of research data . It is possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes.

Biochemical Pathways

Without specific information on the target of this compound, it’s challenging to determine the exact biochemical pathways this compound affects

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetylamino)-N-[2-(dimethylamino)ethyl]benzamide typically involves multiple steps. One common method starts with the acylation of aniline to form N-acetylaniline. This intermediate is then subjected to a reaction with 2-(dimethylamino)ethyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(acetylamino)-N-[2-(dimethylamino)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(acetylamino)-N-[2-(dimethylamino)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)ethyl benzoate
  • 2-(dimethylamino)ethyl methacrylate
  • N-acetylaniline

Uniqueness

2-(acetylamino)-N-[2-(dimethylamino)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity that makes it valuable for various applications.

Properties

IUPAC Name

2-acetamido-N-[2-(dimethylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-10(17)15-12-7-5-4-6-11(12)13(18)14-8-9-16(2)3/h4-7H,8-9H2,1-3H3,(H,14,18)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGETYLUFTNMXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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